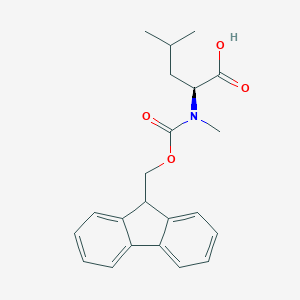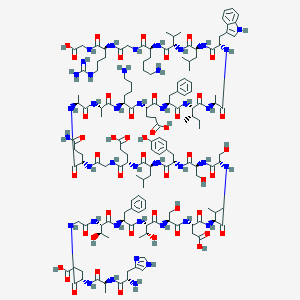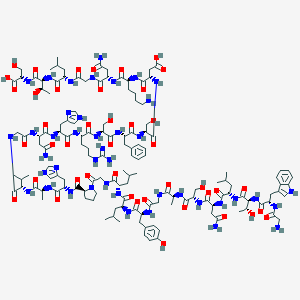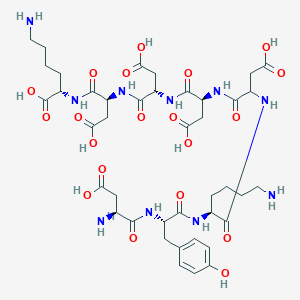
Fmoc-N-Me-Leu-OH
Descripción general
Descripción
Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH) is a derivative of the amino acid leucine. It is used in peptide synthesis . The Fmoc group is a protective group used in solid-phase peptide synthesis . The molecular formula of Fmoc-N-methyl-L-leucine is C22H25NO4 and its molecular weight is 367.4 .
Synthesis Analysis
Fmoc-L-leucine is prepared by reacting L-leucine with 9-fluorenylmethoxycarbonyl chloride . There are also other methods for the synthesis of Fmoc-N-methyl-L-leucine, such as the one described in the paper "An Improved Synthesis of Fmoc-N-methyl-α-amino Acids" .
Molecular Structure Analysis
The molecular structure of Fmoc-N-methyl-L-leucine consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to a leucine molecule . The Fmoc group is a large, aromatic group that provides steric hindrance, protecting the amino acid during peptide synthesis .
Chemical Reactions Analysis
Fmoc-N-methyl-L-leucine is used in peptide coupling reactions . The Fmoc group can be removed rapidly by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-N-methyl-L-leucine is a white to off-white solid with a melting point of 110 - 118 °C .
Aplicaciones Científicas De Investigación
Síntesis de péptidos
Fmoc-N-Me-Leu-OH: es ampliamente utilizado en el campo de la síntesis de péptidos. Sirve como bloque de construcción para la introducción de residuos de aminoácidos de N-α-metil-leucina mediante la síntesis de péptidos en fase sólida (SPPS) con Fmoc . Este método es crucial para crear péptidos con mayor estabilidad y bioactividad, que a menudo se utilizan en el desarrollo de fármacos.
Modificación de la estructura del péptido
La incorporación de aminoácidos N-metilados como this compound en los péptidos puede alterar significativamente su flexibilidad conformacional. Esta modificación puede conducir a una mayor resistencia a la degradación enzimática, lo que aumenta la vida media de los péptidos terapéuticos .
Descubrimiento de fármacos
En el descubrimiento de fármacos, this compound se utiliza para sintetizar análogos de péptidos bioactivos. Estos análogos pueden tener propiedades farmacocinéticas mejoradas y una inmunogenicidad reducida, lo que los convierte en posibles candidatos para nuevos fármacos .
Mejora de la estabilidad de la proteasa
La introducción de leucina N-metil en los péptidos puede mejorar su estabilidad frente a las proteasas. Esto es particularmente beneficioso para los fármacos basados en péptidos que requieren una duración de acción más prolongada en el cuerpo .
Investigación sobre el plegamiento de péptidos
This compound se utiliza en la investigación para estudiar los patrones de plegamiento de los péptidos. Al alterar la columna vertebral del péptido, los investigadores pueden obtener información sobre los factores que influyen en la estructura y la estabilidad del péptido .
Desarrollo de materiales basados en péptidos
Este compuesto también es fundamental en el desarrollo de materiales basados en péptidos. Estos materiales tienen aplicaciones en biotecnología y nanotecnología, donde se pueden utilizar para construir biomateriales con propiedades funcionales específicas .
Síntesis de péptidos cíclicos
Los péptidos cíclicos tienen propiedades estructurales y funcionales únicas. This compound se puede utilizar para sintetizar péptidos cíclicos, que son de interés por su posible uso como terapéuticos y en la ciencia de los materiales .
Creación de bibliotecas de péptidos
This compound es esencial para crear bibliotecas de péptidos. Estas bibliotecas son herramientas valiosas para la detección e identificación de péptidos con las actividades biológicas deseadas para aplicaciones terapéuticas .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Fmoc-N-Methyl-L-Leucine, also known as Fmoc-N-Me-Leu-OH, is primarily used in the field of peptide synthesis . It serves as a building block for the introduction of N-α-methyl-leucine amino-acid residues by Fmoc Solid-Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the peptide chains that are being synthesized .
Mode of Action
The Fmoc group in Fmoc-N-Methyl-L-Leucine acts as a temporary protecting group for the N-terminus in SPPS . This group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to a solution of 20% piperidine at pH 11 in aqueous conditions at room temperature .
Biochemical Pathways
The Fmoc-N-Methyl-L-Leucine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in a peptide chain . The removal of the Fmoc group allows for the continuation of the peptide synthesis process .
Pharmacokinetics
Its solubility in dimethylformamide (dmf) is known, which is an important factor in its use in peptide synthesis .
Result of Action
The result of the action of Fmoc-N-Methyl-L-Leucine is the successful synthesis of peptide chains with N-α-methyl-leucine amino-acid residues . This allows for the creation of specific peptide sequences for research and therapeutic applications .
Action Environment
The action of Fmoc-N-Methyl-L-Leucine is influenced by several environmental factors. The pH of the solution, the presence of piperidine, and the temperature can all affect the efficiency of Fmoc group removal . Additionally, the compound should be stored below +30°C to maintain its stability .
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQSIPFDWLNDC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426778 | |
| Record name | Fmoc-N-methyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103478-62-2 | |
| Record name | Fmoc-N-methyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















